molecular formula C20H15ClN4O2 B11953259 2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline CAS No. 196943-51-8

2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline

Cat. No.: B11953259
CAS No.: 196943-51-8
M. Wt: 378.8 g/mol
InChI Key: WYKFKZIUIFRMHK-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline typically involves a multi-step process. One common method starts with the diazotization of 2-chloro-4-nitroaniline, followed by a coupling reaction with an appropriate aromatic compound to form the azo linkage. The final step involves cyclization to form the isoindoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pigments, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline involves its interaction with specific molecular targets. The azo linkage and aromatic rings allow it to interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

196943-51-8

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

[3-chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C20H15ClN4O2/c21-19-11-17(23-22-16-5-8-18(9-6-16)25(26)27)7-10-20(19)24-12-14-3-1-2-4-15(14)13-24/h1-11H,12-13H2

InChI Key

WYKFKZIUIFRMHK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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